(3-hydroxypropyl)(methylsulfamoyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-hydroxypropyl)(methylsulfamoyl)amine is an organic compound with the molecular formula C4H11NO3S It is a member of the class of propanolamines, characterized by the presence of a hydroxy group (-OH) at the first carbon and a methylsulfamoylamino group (-NH-SO2-CH3) attached to the third carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-hydroxypropyl)(methylsulfamoyl)amine typically involves the reaction of 3-aminopropan-1-ol with methylsulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous dichloromethane or another suitable organic solvent
Reaction Time: 2-4 hours
The reaction can be represented as follows:
3-aminopropan-1-ol+methylsulfonyl chloride→this compound+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include:
Large-scale reactors: To accommodate the increased volume of reactants
Continuous flow systems: For efficient production and better control over reaction conditions
Purification steps: Such as distillation or crystallization to obtain the pure product
Chemical Reactions Analysis
Types of Reactions
(3-hydroxypropyl)(methylsulfamoyl)amine can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The sulfonamide group can be reduced to form an amine.
Substitution: The hydroxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Thionyl chloride (SOCl2) for converting the hydroxy group to a chloro group.
Major Products Formed
Oxidation: Formation of 3-(Methylsulfamoylamino)propanal.
Reduction: Formation of 3-(Methylamino)propan-1-ol.
Substitution: Formation of 3-(Methylsulfamoylamino)propyl chloride.
Scientific Research Applications
(3-hydroxypropyl)(methylsulfamoyl)amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-hydroxypropyl)(methylsulfamoyl)amine involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. The hydroxy group can participate in various biochemical reactions, influencing metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
3-Aminopropan-1-ol: A primary amine and primary alcohol, similar in structure but lacks the sulfonamide group.
3-(Methylamino)propan-1-ol: Contains a methylamino group instead of a methylsulfamoylamino group.
Uniqueness
(3-hydroxypropyl)(methylsulfamoyl)amine is unique due to the presence of both a hydroxy group and a methylsulfamoylamino group, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-(methylsulfamoylamino)propan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12N2O3S/c1-5-10(8,9)6-3-2-4-7/h5-7H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBEVYZYDCIAODA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)NCCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1601218-23-8 |
Source
|
Record name | (3-hydroxypropyl)(methylsulfamoyl)amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.